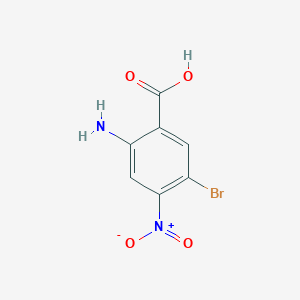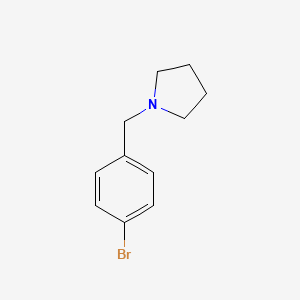
1-(4-Bromobenzyl)pyrrolidine
Descripción general
Descripción
1-(4-Bromobenzyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. This compound has gained significant attention in various fields of research and industry due to its diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 110°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding benzylamine derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ethanol.
Major Products Formed:
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Benzylamine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various biological macromolecules, influencing their function and activity . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of cellular processes .
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)pyrrolidine: Similar structure but with a methoxy group instead of a bromine atom.
1-(4-Bromobenzyl)-4-methylpiperazine: Contains a piperazine ring instead of a pyrrolidine ring.
1-(5-Bromo-2-furoyl)pyrrolidine: Contains a furoyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJIGXJYXLVARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508545 | |
| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-55-6 | |
| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing bromine-containing chiral auxiliaries like those incorporating the 1-(4-Bromobenzyl)pyrrolidine structure?
A1: Chiral auxiliaries are crucial in asymmetric synthesis, allowing chemists to selectively create specific enantiomers of a target molecule. The research article highlights the synthesis of three novel bromine-containing chiral auxiliaries, including (S)-N-(2-benzoylphenyl)-1-(4-bromobenzyl)pyrrolidine-2-carboxamide []. The incorporation of bromine offers several potential advantages:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
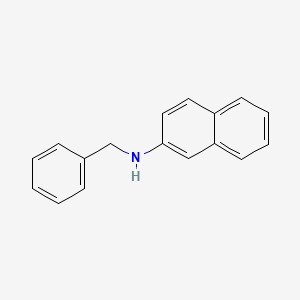

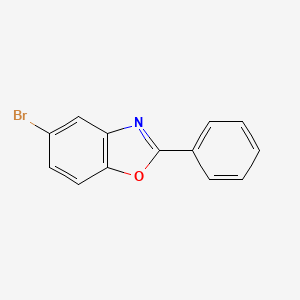
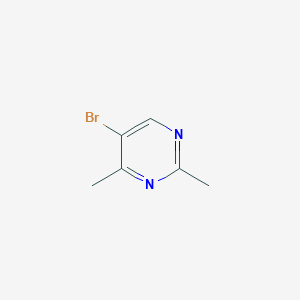
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)
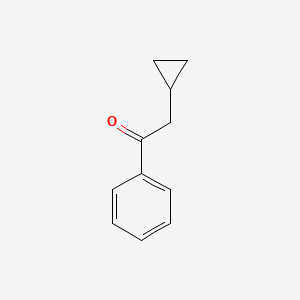
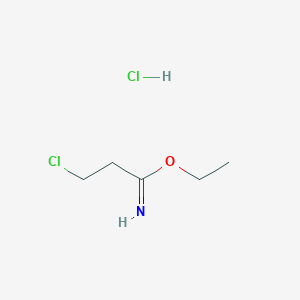
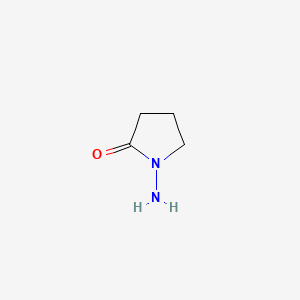
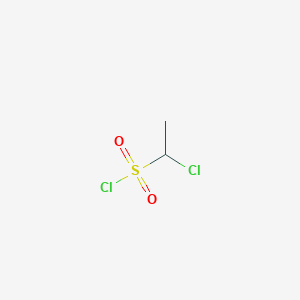
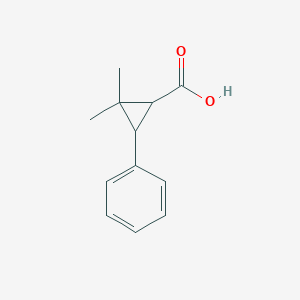
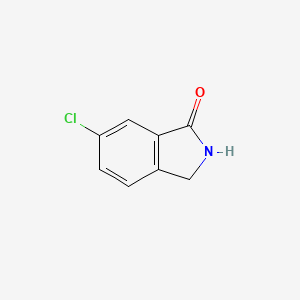
![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)
